molecular formula C47H92N2O14Si2 B13448450 Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.

Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.

Cat. No.: B13448450
M. Wt: 965.4 g/mol
InChI Key: GAYMGJQYVVDZLC-XBMHVVDXSA-N
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Description

Erythromycin, 2’,4’'-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin derivative is a chemically modified form of erythromycin. Erythromycin is a well-known antibiotic used to treat various bacterial infections. The modification involves the addition of trimethylsilyl groups and an oxime moiety, which can alter the compound’s properties and potentially enhance its effectiveness or stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Erythromycin, 2’,4’'-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] involves several steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 2’ and 4’’ of erythromycin are protected using trimethylsilyl chloride in the presence of a base such as imidazole.

    Oxime Formation: The oxime moiety is introduced by reacting the 9-keto group of erythromycin with O-(1-ethoxy-1-methylethyl)hydroxylamine under mild acidic conditions.

    Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Erythromycin, 2’,4’'-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group back to a ketone.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove trimethylsilyl groups.

Major Products

    Oxidation: Formation of oxides.

    Reduction: Conversion to ketone.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Erythromycin, 2’,4’'-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on bacterial protein synthesis.

    Medicine: Investigated for its enhanced antibiotic properties and stability.

Mechanism of Action

The mechanism of action of this compound is similar to that of erythromycin. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes. This binding prevents the translocation of peptides, thereby inhibiting protein synthesis and bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    Erythromycin: The parent compound, widely used as an antibiotic.

    Clarithromycin: A derivative of erythromycin with a methoxy group at position 6.

    Azithromycin: A macrolide antibiotic similar to erythromycin but with a different ring structure.

Uniqueness

Erythromycin, 2’,4’'-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] is unique due to its specific modifications, which can enhance its stability and potentially improve its pharmacokinetic properties compared to other erythromycin derivatives.

Properties

Molecular Formula

C47H92N2O14Si2

Molecular Weight

965.4 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C47H92N2O14Si2/c1-23-34-47(12,53)39(50)29(4)36(48-63-44(8,9)54-15)27(2)25-45(10,52)40(60-43-38(61-64(17,18)19)33(49(13)14)24-28(3)56-43)30(5)37(31(6)42(51)58-34)59-35-26-46(11,55-16)41(32(7)57-35)62-65(20,21)22/h27-35,37-41,43,50,52-53H,23-26H2,1-22H3/t27-,28-,29+,30+,31-,32+,33+,34-,35+,37+,38-,39-,40-,41+,43+,45-,46-,47-/m1/s1

InChI Key

GAYMGJQYVVDZLC-XBMHVVDXSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=NOC(C)(C)OC)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O

Origin of Product

United States

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